3-Bromo-5-chloro-6-methylpyrazin-2-amine
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Overview
Description
3-Bromo-5-chloro-6-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H5BrClN3. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-6-methylpyrazin-2-amine typically involves the bromination and chlorination of 6-methylpyrazin-2-amine. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation at the desired positions on the pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-6-methylpyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-5-chloro-6-methylpyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a tool compound in studying various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-6-methylpyrazin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloro-5-methylpyrazine: Similar in structure but lacks the amine group.
2-Bromo-5-chloro-6-methylpyrazine: Differently substituted pyrazine derivative.
3-Chloro-5-bromo-6-methylpyrazin-2-amine: Isomeric form with different substitution pattern.
Uniqueness
3-Bromo-5-chloro-6-methylpyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Properties
Molecular Formula |
C5H5BrClN3 |
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Molecular Weight |
222.47 g/mol |
IUPAC Name |
3-bromo-5-chloro-6-methylpyrazin-2-amine |
InChI |
InChI=1S/C5H5BrClN3/c1-2-4(7)10-3(6)5(8)9-2/h1H3,(H2,8,9) |
InChI Key |
OQRJGASJYRIILG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)N)Br)Cl |
Origin of Product |
United States |
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